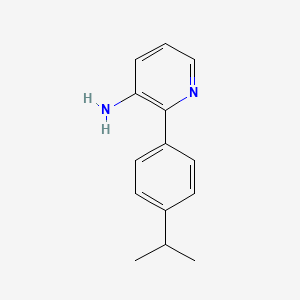

2-(4-Isopropylphenyl)pyridin-3-amine

Description

Significance of Aminopyridines in Organic Chemistry and Chemical Synthesis

Aminopyridines are a class of pyridine (B92270) derivatives where an amino group is attached to the pyridine ring. They are highly valuable synthetic targets due to their presence in a wide array of bioactive natural products, pharmaceuticals, and organic materials. mdpi.com The position of the amino group on the pyridine ring significantly influences the molecule's properties and reactivity.

In organic synthesis, aminopyridines serve as versatile building blocks. The amino group can act as a nucleophile, a directing group for further functionalization of the pyridine ring, or a site for the construction of more complex heterocyclic systems. The synthesis of aminopyridines can be achieved through various methods, including the Chichibabin reaction, which involves the direct amination of pyridine, or through the reduction of nitropyridines. researchgate.net More contemporary methods often involve transition metal-catalyzed cross-coupling reactions to form the C-N bond.

Role of Isopropylphenyl Substituents in Molecular Design and Functionality

The isopropylphenyl group, also known as a cumyl group, is a common substituent in medicinal chemistry and materials science. The isopropyl moiety provides steric bulk, which can influence the molecule's conformation and its interaction with biological targets. This steric hindrance can be crucial for achieving selectivity in drug-receptor binding.

Furthermore, the lipophilic (fat-soluble) nature of the isopropyl group can enhance a molecule's ability to cross cell membranes, a critical factor in drug design. The phenyl ring itself offers a scaffold for further modification and can participate in pi-stacking interactions, which are important non-covalent interactions in biological systems. The presence of an isopropylphenyl substituent can thus modulate a compound's pharmacokinetic and pharmacodynamic properties.

Structural Elucidation and Academic Research Trajectories for 2-(4-Isopropylphenyl)pyridin-3-amine

Table 1: Basic Properties of this compound

| Property | Value |

| CAS Number | 1308914-90-0 |

| Molecular Formula | C₁₄H₁₆N₂ |

| Molecular Weight | 212.30 g/mol |

This data is compiled from chemical supplier databases.

Hypothetically, the synthesis of this compound could be approached through several established synthetic routes for 2-aryl-3-aminopyridines. One plausible method would involve a Suzuki-Miyaura cross-coupling reaction to form the bond between the pyridine ring and the 4-isopropylphenyl group, followed by the introduction of the amino group at the 3-position. The starting materials for such a synthesis could be a suitably substituted halopyridine and 4-isopropylphenylboronic acid.

Future research on this compound could explore its potential applications in areas where aminopyridine and isopropylphenyl moieties have shown promise. These could include:

Medicinal Chemistry: Investigating its activity as a kinase inhibitor, an antimicrobial agent, or a modulator of other biological targets.

Materials Science: Exploring its potential as a ligand for metal complexes with interesting photophysical or catalytic properties.

Organic Synthesis: Utilizing it as a building block for the synthesis of more complex heterocyclic structures.

Without dedicated studies, the specific properties and potential of this compound remain a matter of speculation based on the known characteristics of its structural components. Further research is necessary to fully elucidate the chemical and biological profile of this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-propan-2-ylphenyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-10(2)11-5-7-12(8-6-11)14-13(15)4-3-9-16-14/h3-10H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFGXKKLTSXJPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=C(C=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Structural Characterization of 2 4 Isopropylphenyl Pyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectroscopic Analysis and Proton Environments

A ¹H NMR spectrum of 2-(4-Isopropylphenyl)pyridin-3-amine would be expected to show distinct signals corresponding to the different types of protons present in the molecule. This would include signals for the protons of the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), distinct aromatic proton signals for both the 4-isopropylphenyl and the pyridin-3-amine rings, and a characteristic signal for the amine (-NH₂) protons. The chemical shifts (δ, in ppm), splitting patterns (multiplicity), and integration values of these signals would provide crucial information about the electronic environment and connectivity of the protons.

¹³C NMR Spectroscopic Analysis and Carbon Skeleton Features

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals would be expected for the carbons of the isopropyl group, the aromatic carbons of both the phenyl and pyridine (B92270) rings, and the carbon atoms bonded to the nitrogen atoms. The chemical shifts of these signals would indicate the nature of each carbon atom (aliphatic, aromatic, attached to a heteroatom).

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum of this compound would display absorption bands corresponding to the vibrational frequencies of its functional groups. Key expected absorptions would include N-H stretching vibrations for the primary amine group (typically appearing as two bands in the region of 3300-3500 cm⁻¹), C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C=C and C=N stretching vibrations within the aromatic rings (around 1400-1600 cm⁻¹), and C-N stretching vibrations.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum, typically recorded in a suitable solvent, would provide information about the electronic transitions within the molecule. The presence of conjugated aromatic systems (the phenyl and pyridine rings) would be expected to give rise to characteristic absorption bands in the UV region, likely corresponding to π → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands would be indicative of the extent of conjugation and the electronic nature of the chromophore.

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the precise mass of the molecular ion of this compound. This highly accurate mass measurement allows for the determination of the elemental formula of the compound, confirming its atomic composition. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, showing the characteristic breakdown of the molecule upon ionization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No published studies detailing the Electrospray Ionization Mass Spectrometry analysis of this compound were found. Therefore, data on its characteristic mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ and its subsequent fragmentation pattern under collision-induced dissociation are not available.

X-ray Diffraction Analysis

Information regarding the crystal structure of this compound is not available in published scientific literature.

No crystallographic data, such as the crystal system, space group, or unit cell dimensions, has been reported for this compound. Consequently, a data table of these parameters cannot be generated.

As the single-crystal X-ray structure has not been determined, no information is available on the intramolecular and intermolecular hydrogen bonding networks that may exist in the solid state of this compound. An analysis and data table of hydrogen bond donors, acceptors, distances, and angles cannot be provided.

Computational chemistry is a highly specific field of study, and theoretical analyses are conducted on a per-molecule basis. Without published research focusing explicitly on "this compound," any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and data-driven reporting.

Further research, once published in peer-reviewed scientific literature, would be necessary to provide the detailed findings for the outlined sections. At present, the scientific community has not made this information available.

Computational and Theoretical Chemistry Studies on 2 4 Isopropylphenyl Pyridin 3 Amine

Intermolecular Interactions and Crystal Packing Studies

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto a unique molecular surface, researchers can identify and analyze different types of non-covalent contacts, such as hydrogen bonds and π-π stacking.

A typical output of this analysis is a 2D fingerprint plot, which summarizes the distribution of intermolecular contacts and provides quantitative percentages for each interaction type (e.g., H···H, C···H, N···H). For 2-(4-isopropylphenyl)pyridin-3-amine, this analysis would provide critical insights into its solid-state packing and the relative importance of various weak interactions in stabilizing its crystal structure. However, no published studies containing a Hirshfeld surface analysis for this compound could be located.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution to define atoms, chemical bonds, and molecular structure. researchgate.net This method identifies critical points in the electron density, such as bond critical points (BCPs), which reveal the nature and strength of chemical bonds and non-covalent interactions.

An analysis of this compound using QTAIM would involve calculating topological parameters at the BCPs for its intramolecular bonds and any potential intermolecular interactions. These parameters include the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), which help classify interactions as shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals). Such a study would offer a fundamental understanding of the electronic structure and bonding characteristics of the molecule. Despite the utility of this method, specific QTAIM studies on this compound have not been reported in the scientific literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics, stability, and interaction of a molecule with its environment, such as a solvent or a biological receptor.

For this compound, MD simulations could be employed to study its conformational preferences, the flexibility of the isopropyl and phenyl groups, and its solvation properties. In a drug discovery context, MD simulations could predict the stability of the compound when bound to a protein target. A review of the literature found no specific MD simulation studies focused on the dynamic behavior and stability of this compound.

Theoretical Insights into Reaction Mechanisms and Pathways for Pyridine (B92270) Functionalization

Computational chemistry, particularly Density Functional Theory (DFT), is frequently used to investigate the mechanisms of chemical reactions. Such studies can elucidate reaction pathways, identify transition states, and calculate activation energies, providing a deeper understanding of reaction feasibility and selectivity.

Theoretical studies on the functionalization of the pyridine ring in this compound could explore various reactions, such as electrophilic or nucleophilic substitution. These calculations would help predict the most likely sites of reaction and the influence of the existing amino and isopropylphenyl substituents on the reactivity of the pyridine core. While general mechanisms for pyridine functionalization are well-studied, theoretical investigations specific to the reaction pathways involving this compound are not available in published research.

Chemical Design and Structure Activity Relationship Sar Investigations of Pyridin 3 Amine Derivatives

Ligand Design Principles Incorporating Pyridine-Amine Scaffolds

The pyridine-amine scaffold is a cornerstone in modern medicinal chemistry, frequently employed as a foundational structure for developing biologically active agents. nih.govdovepress.com Its utility stems from a combination of favorable physicochemical properties that can be fine-tuned through chemical modification.

Key Principles:

Hydrogen Bonding Capability: The pyridine (B92270) ring's nitrogen atom acts as a hydrogen bond acceptor, while the amine group (-NH2) at the 3-position provides hydrogen bond donor sites. This dual capacity allows for robust and specific interactions with biological targets such as enzymes and receptors. nih.gov

Structural Rigidity and Versatility: As an aromatic heterocycle, the pyridine ring provides a rigid and planar core, which helps in pre-organizing the attached functional groups in a defined spatial orientation for optimal target binding. This scaffold is also synthetically tractable, allowing for the systematic introduction of various substituents to explore structure-activity relationships (SAR). researchgate.net

Bioisosteric Replacement: The pyridine ring is often used as a bioisostere for a phenyl ring. This substitution can lead to improved metabolic stability, altered binding interactions, and enhanced permeability without drastically changing the molecule's size or shape. researchgate.netdovepress.com

The 3-aminopyridine (B143674) framework, specifically, is recognized as an "integrated" amino acid fragment, making it an attractive starting point for synthesizing novel derivatives with potential therapeutic applications. mdpi.com The primary amino group serves as a reactive handle for further molecular elaboration, enabling the construction of diverse compound libraries for biological screening. mdpi.com

Influence of 4-Isopropylphenyl Moiety on Molecular Recognition and Chemical Interactions

The phenyl ring itself can engage in several key interactions:

Hydrophobic Interactions: The nonpolar aromatic ring is well-suited to occupy hydrophobic pockets within a protein's binding site.

π-π Stacking: The electron-rich π-system of the phenyl ring can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein.

Cation-π Interactions: The phenyl ring can also interact favorably with nearby cationic residues such as lysine (B10760008) or arginine.

The isopropyl group (-CH(CH3)2) at the para-position of the phenyl ring further refines the interaction profile:

Increased Lipophilicity: This bulky alkyl group significantly enhances the hydrophobicity of the entire substituent, strengthening its association with nonpolar cavities in the target.

Steric Influence: The size and shape of the isopropyl group can confer selectivity by favoring binding to proteins with appropriately shaped pockets while sterically hindering binding to off-targets.

The strategic placement of hydrophobic substituents is a common tactic in the design of kinase inhibitors and other targeted therapies to achieve high potency and selectivity. nih.gov

| Structural Component | Potential Chemical Interaction | Contribution to Molecular Recognition |

|---|---|---|

| Phenyl Ring | Hydrophobic Interaction | Binds to nonpolar pockets in the target protein. |

| Phenyl Ring | π-π Stacking | Interacts with aromatic amino acid residues (e.g., Phe, Tyr, Trp). |

| Isopropyl Group | Van der Waals Forces | Increases surface area contact and enhances binding affinity. |

| Isopropyl Group | Increased Lipophilicity | Strengthens binding within hydrophobic cavities. |

Stereochemical Considerations in Molecular Design and Interaction Specificity

While the 2-(4-Isopropylphenyl)pyridin-3-amine molecule itself is achiral, the spatial arrangement and orientation of its substituents are critical for determining its binding specificity and biological activity. The field of molecular design frequently leverages stereochemistry to achieve enantioselective interactions with chiral biological targets. snnu.edu.cn

In the context of this achiral molecule, the key considerations are conformational. The rotational freedom around the single bond connecting the pyridine and phenyl rings allows the molecule to adopt various conformations. The preferred conformation for binding is one that minimizes steric clash and maximizes favorable interactions within the active site. The relative orientation of the 3-amino group and the 2-(4-isopropylphenyl) group dictates how the molecule presents its hydrogen bonding and hydrophobic features to a target protein.

Even in the absence of stereocenters, the defined three-dimensional structure is paramount. For instance, the design of related pyridine-based kinase inhibitors often involves establishing specific torsion angles between aromatic rings to fit precisely into the ATP-binding pocket. acs.org The planarity of the pyridine core combined with the bulk of the isopropylphenyl group creates a distinct molecular shape that is fundamental to its recognition by a specific protein target.

Computational Structure-Based Chemical Design Methodologies

Computational tools are indispensable in the rational design and optimization of ligands such as this compound. nih.gov These methodologies leverage the three-dimensional structural information of target macromolecules to predict and analyze ligand binding, thereby accelerating the drug discovery process. nih.govresearchgate.net

Molecular Docking: This is a primary computational method used to predict the preferred binding mode of a ligand to a receptor. researchgate.netnih.gov For pyridin-3-amine derivatives, docking simulations can place the molecule into the active site of a target protein, predicting its orientation and conformation. The results are often scored based on binding energy calculations (e.g., ΔG in kcal/mol), providing an estimate of the binding affinity. nih.gov This allows for the virtual screening of many potential derivatives to prioritize which ones to synthesize and test. researchgate.net For example, docking studies on similar pyridine-containing compounds have successfully predicted binding postures within target proteins, which were later confirmed by experimental data. nih.gov

Structure-Based Design and Scaffold Hopping: If the structure of a target protein is known, new ligands can be designed de novo to fit its binding site. Alternatively, "scaffold hopping" can be employed, where a known core structure (like an existing inhibitor) is replaced with a new one (like the pyridine-amine scaffold) while maintaining the key interacting functional groups. nih.govrsc.org This approach can lead to novel chemical series with improved properties.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the predicted binding mode, the role of water molecules in the active site, and conformational changes that may occur upon ligand binding. nih.govacs.org This detailed understanding of the dynamic interactions is crucial for optimizing lead compounds.

| Methodology | Application in Pyridin-3-amine Derivative Design |

|---|---|

| Molecular Docking | Predicts binding pose and affinity of derivatives in a target's active site. nih.govnih.gov |

| Virtual Screening | Rapidly evaluates large libraries of virtual compounds to identify potential hits. researchgate.net |

| Scaffold Hopping | Replaces a known chemical core with the pyridine-amine scaffold to generate novel intellectual property. nih.govrsc.org |

| Molecular Dynamics (MD) | Assesses the stability of the ligand-protein complex and clarifies dynamic interactions. nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-aryl-3-aminopyridines, the structural class to which 2-(4-Isopropylphenyl)pyridin-3-amine belongs, is an active area of research. Future efforts will likely focus on the development of more sustainable and efficient synthetic methodologies, moving away from traditional, often harsh, reaction conditions.

Green Chemistry Approaches: The principles of green chemistry are increasingly pivotal in modern organic synthesis. For the synthesis of this compound and its analogs, future research could explore:

Catalysis: The use of efficient and reusable catalysts is a cornerstone of green chemistry. Research into magnetically reusable catalysts, such as SrFe12O19 magnetic nanoparticles, has shown promise in the synthesis of 2-amino-3-cyanopyridines researchgate.net. The application of such catalysts could offer an eco-friendly alternative to traditional methods.

Solvent-Free and Alternative Solvents: One-pot, solvent-free syntheses of 2-amino-3-cyanopyridine (B104079) derivatives under microwave irradiation have been reported to be rapid, efficient, and environmentally friendly semanticscholar.org. Exploring these conditions for the synthesis of 2-aryl-3-aminopyridines from readily available starting materials is a promising avenue.

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for building molecular complexity in a single step, minimizing waste and improving efficiency. Innovative one-pot, three-component cascade strategies are being developed for the synthesis of complex 2-aminopyridine (B139424) scaffolds under mild and eco-friendly conditions researchgate.net. A one-pot, three-component synthesis of 2-arylamino-3-cyanopyridines has been demonstrated on a gram-scale with high yields and a facile workup tandfonline.com.

One-Pot Syntheses: One-pot procedures, where multiple reaction steps are carried out in the same vessel, are highly desirable for their operational simplicity and efficiency. A one-pot conversion of 2-bromopyridine (B144113) to 2-alkyl(aryl)aminopyridines has been developed, which could be adapted for the synthesis of the target compound nih.gov. Similarly, one-pot, three-component tandem reactions under microwave irradiation have been used to create highly functionalized pyridines mdpi.com.

The table below summarizes some potential sustainable synthetic strategies applicable to this compound.

| Synthetic Strategy | Key Features | Potential Advantages |

| Green Catalysis | Use of reusable and non-toxic catalysts (e.g., magnetic nanoparticles). | Reduced waste, lower environmental impact, cost-effective. |

| Solvent-Free Synthesis | Reactions conducted without a solvent, often with microwave assistance. | Reduced solvent waste, faster reaction times, high yields. |

| Multicomponent Reactions | Combining three or more reactants in a single step. | High atom economy, operational simplicity, rapid access to complexity. |

| One-Pot Procedures | Sequential reactions in a single reaction vessel. | Time and resource-efficient, avoids purification of intermediates. |

Exploration of Advanced In-Situ Characterization Techniques

To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, the application of advanced in-situ characterization techniques is crucial. These methods allow for real-time monitoring of chemical reactions as they occur.

Real-Time Reaction Monitoring:

Raman Spectroscopy: This technique has proven to be a valuable tool for the real-time monitoring of biocatalytic reactions, such as the synthesis of pharmaceutically relevant amines nih.gov. Its application can provide kinetic data and insights into reaction progress without the need for sample extraction. Raman spectroscopy combined with chemometric analysis can offer a non-invasive way to monitor the synthesis of complex molecules in real-time spectroscopyonline.comleibniz-ipht.de.

NMR Spectroscopy: In-situ Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to track the formation of intermediates and products in real-time, providing detailed mechanistic information. This is particularly useful for complex multi-step reactions or for identifying transient species.

Application to Palladium-Catalyzed Cross-Coupling: The synthesis of 2-arylpyridines often involves palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination. In-situ monitoring of these reactions can help in optimizing catalyst performance and understanding reaction kinetics researchgate.netresearchgate.netorgsyn.orgmdpi.comst-andrews.ac.uk.

The following table outlines some advanced in-situ characterization techniques and their potential applications in the study of this compound synthesis.

| Technique | Information Provided | Application in Synthesis |

| Raman Spectroscopy | Vibrational modes of molecules, concentration of reactants and products. | Real-time monitoring of reaction kinetics and conversion. |

| NMR Spectroscopy | Detailed structural information, identification of intermediates. | Mechanistic studies and optimization of reaction conditions. |

Expansion of Computational Modeling Approaches for Complex Systems

Computational modeling offers a powerful and cost-effective means to predict the properties and behavior of molecules, guiding experimental work and accelerating the discovery process.

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, geometry, and reactivity of this compound and its derivatives. Such studies can provide insights into the molecule's stability, spectroscopic properties, and potential interaction with biological targets niscpr.res.inresearchgate.netnih.govaaup.edu.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For aminopyridine derivatives, QSAR studies can help in designing new analogs with improved potency and selectivity for a specific biological target nih.govchemrevlett.com. These models can predict the anticancer activities of novel compounds before their synthesis nih.gov.

Molecular Docking and Dynamics Simulations: These computational techniques are invaluable in drug discovery for predicting the binding mode and affinity of a ligand to a protein target. For this compound, molecular docking can identify potential biological targets and guide the design of more potent inhibitors nih.govmdpi.comresearchgate.netnih.gov. Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex over time rsc.org.

The table below details various computational modeling approaches and their potential applications.

| Modeling Approach | Predicted Properties | Application |

| DFT | Electronic structure, molecular geometry, reactivity indices. | Understanding fundamental properties and predicting reactivity. |

| QSAR | Biological activity based on chemical structure. | Designing new compounds with enhanced biological activity. |

| Molecular Docking | Binding mode and affinity to biological targets. | Identifying potential therapeutic targets and lead optimization. |

| Molecular Dynamics | Stability and dynamics of ligand-protein complexes. | Validating docking results and understanding binding mechanisms. |

Synergistic Experimental-Theoretical Research Frameworks for Comprehensive Understanding

The most profound insights are often gained through the integration of experimental and computational approaches. A synergistic framework allows for a continuous feedback loop where computational predictions guide experimental design, and experimental results validate and refine computational models.

Integrated Drug Design and Discovery: For a compound like this compound, an integrated approach would involve:

Computational Screening: Using molecular docking and QSAR to identify potential biological targets and predict the activity of virtual libraries of derivatives.

Targeted Synthesis: Synthesizing the most promising candidates identified through computational screening, employing sustainable and efficient synthetic routes.

Experimental Validation: In vitro and in vivo testing of the synthesized compounds to determine their actual biological activity.

Model Refinement: Using the experimental data to refine and improve the predictive power of the computational models.

This iterative cycle can significantly accelerate the drug discovery process and lead to the development of more effective and safer therapeutic agents. Such integrated studies have been successfully applied to other pyridine (B92270) derivatives to design novel anticancer agents nih.govacs.org.

Synergistic Combination Therapies: The concept of synergy also extends to therapeutic applications. Investigating the potential of this compound in combination with other anticancer agents could reveal synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects nih.govmdpi.commdpi.comchemistryviews.org. This is a crucial area of cancer research, aiming to enhance treatment efficacy and overcome drug resistance.

By embracing these future research directions, the scientific community can systematically unravel the potential of this compound, paving the way for novel applications in medicine and beyond.

Q & A

What are the common synthetic routes for preparing 2-(4-Isopropylphenyl)pyridin-3-amine, and how can reaction conditions be optimized for higher yields?

Basic Research Question

The compound is typically synthesized via multi-step condensation reactions. A general method involves reacting substituted pyridine precursors with isopropylphenyl derivatives under reflux in ethanol or methanol, followed by purification via column chromatography or recrystallization . For example, analogous imidazo[1,2-a]pyridin-3-amine derivatives are synthesized using POCl₃ as a cyclizing agent, with yields ranging from 56% to 87% depending on substituents . Key optimization parameters include temperature control (e.g., 80°C for imidazo-pyridine formation), solvent polarity, and stoichiometric ratios of reagents.

How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in this compound derivatives?

Advanced Research Question

Beyond standard NMR (¹H/¹³C) and HRMS, single-crystal X-ray diffraction is critical for confirming stereochemistry and intermolecular interactions. For structurally related compounds, SHELXL refinement (e.g., R factor < 0.05) provides high-resolution data on bond angles, torsional strains, and packing motifs . For example, pyridopyrazine analogs showed mean C–C bond deviations of 0.002 Å, validating computational models . Pairing crystallography with DFT calculations can resolve discrepancies in proton assignments observed in crowded aromatic regions of NMR spectra .

What biological targets are associated with this compound derivatives, and how can selectivity be assessed experimentally?

Advanced Research Question

This scaffold shows potential as a kinase inhibitor (e.g., p38 MAP kinase) and COX-2 inhibitor. For kinase targeting, competitive binding assays (e.g., fluorescence polarization) and enzymatic activity assays (IC₅₀ determination) are used to evaluate selectivity over related isoforms . In COX-2 studies, derivatives like 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine exhibited >100-fold selectivity for COX-2 over COX-1, validated via in vitro prostaglandin E₂ inhibition assays .

How do substituents on the pyridine and isopropylphenyl moieties influence the compound’s physicochemical properties and bioactivity?

Basic Research Question

Electron-withdrawing groups (e.g., sulfonyl) enhance solubility and target binding via hydrogen bonding, while bulky substituents (e.g., isopropyl) improve lipophilicity and membrane permeability. Structure-activity relationship (SAR) studies on analogs revealed that:

- 4-Methylsulfonyl groups increased COX-2 inhibition (IC₅₀ = 0.12 μM) .

- Fluorophenyl substitutions improved kinase inhibitory potency by 40% compared to unsubstituted analogs .

LogP and pKa values should be calculated using HPLC and potentiometric titration to guide derivatization .

What analytical challenges arise in characterizing trace impurities in this compound, and how can they be mitigated?

Advanced Research Question

Common impurities include unreacted precursors and regioisomers. LC-MS with electrospray ionization (ESI) and APCI can detect impurities at <0.1% levels . For example, brominated byproducts in pyridin-3-amine syntheses were identified via isotopic patterns (e.g., [M+H]+ = 265.0 for bromophenoxy derivatives) . Preparative HPLC with chiral columns is recommended for isolating enantiomeric impurities, particularly in kinase-targeting analogs .

How can molecular docking and dynamics simulations predict the interaction of this compound with monoamine oxidases (MAOs)?

Advanced Research Question

Docking studies using AutoDock Vina or Schrödinger Suite can model binding poses in MAO active sites. For hydrazine derivatives (e.g., [2-(4-Isopropylphenyl)ethyl]hydrazine), simulations revealed hydrogen bonding with Tyr435 and π-π stacking with FAD cofactors, correlating with experimental IC₅₀ values . MD simulations (50 ns trajectories) assess stability of ligand-protein complexes, with RMSD < 2 Å indicating stable binding .

How should researchers address contradictions in reported synthetic yields or biological activities across studies?

Methodological Focus

Discrepancies often arise from variations in reaction conditions or assay protocols. For example:

- Yield differences : Microwave-assisted synthesis (e.g., 91% yield for bromophenoxy analogs) vs. conventional heating (56–87%) .

- Bioactivity variability : Cell line-specific responses (e.g., HEK293 vs. RAW264.7 for COX-2 assays) .

Standardized protocols (e.g., NIH/NCATS assay guidelines) and inter-laboratory validation are critical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.